molecular formula C13H16N2O3 B2560944 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896275-07-3

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2560944
CAS No.: 896275-07-3
M. Wt: 248.282
InChI Key: DEVMJTZKRYMEKK-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a chemical compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and an acetamide side chain. This structure places it within a class of compounds that are of significant interest in medicinal chemistry and pharmaceutical research . Acetamide derivatives are extensively investigated for their diverse biological activities and are commonly explored as key intermediates in the synthesis of more complex molecules . Compounds with a 5-oxopyrrolidin-3-yl (also known as 2-pyrrolidone) scaffold are recognized as important pharmacophores. This core structure is a cyclic amide found in various biologically active molecules and is related to the structure of well-known nootropic agents like Piracetam . The presence of the 4-methoxyphenyl group is a common feature in many compounds studied for their interaction with biological systems, potentially influencing properties like lipophilicity and binding affinity . Researchers may value this compound as a building block for constructing combinatorial libraries or as a lead compound for structural optimization in drug discovery projects . Its potential research applications could span neuroscientific, inflammatory, or metabolic studies, based on the activities observed in structurally related molecules . This product is intended for research and development use only in a laboratory setting. It is not manufactured for, approved for, or intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-7-13(17)15(8-10)11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVMJTZKRYMEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves the reaction of 4-methoxyphenylamine with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final

Biological Activity

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Chemical Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 896275-07-3

The presence of a methoxyphenyl group is known to enhance the biological activity and pharmacokinetic properties of the compound, making it a candidate for drug development.

This compound is believed to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The compound may inhibit specific enzymes involved in disease progression or activate beneficial receptors.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For example, certain analogs demonstrated significant cytotoxic effects against leukemia cell lines, indicating their potential for cancer treatment .

CompoundCell LineCytotoxicity (%)
2hCCRF-CEM-73.92
2hHL-60-58.44
2hMOLT-4-73.62

These findings suggest that structural modifications can enhance the anticancer efficacy of the compound .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play roles in various diseases. The methoxy groups in its structure improve membrane permeability, facilitating cellular uptake and enhancing its inhibitory effects on target enzymes .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of this compound and its derivatives against several cancer cell lines. Results indicated that some derivatives had higher potency compared to established chemotherapeutic agents like cisplatin.
  • Pharmacokinetic Studies :
    Research into the pharmacokinetics of this compound revealed that its acetamide moiety significantly influences absorption and bioavailability, making it a suitable candidate for further development in drug formulation.

Scientific Research Applications

Scientific Research Applications

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has several notable applications in scientific research:

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in treating cancer and inflammatory diseases. Its structure allows for modifications that can enhance its efficacy against various biological targets.

Research indicates that this compound exhibits significant biological activities, including:

  • Antioxidant Activity: Similar compounds have shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Anticancer Activity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer. The mechanisms may involve apoptosis induction or cell cycle arrest through interaction with cellular signaling pathways.

Enzyme Inhibition

This compound may act as an inhibitor for key enzymes involved in disease progression, such as acetylcholinesterase, which is relevant in Alzheimer's disease treatment.

Case Studies

Several studies have investigated the applications of this compound and its derivatives:

Case Study 1: Antioxidant Screening
A series of synthesized derivatives were evaluated for their antioxidant properties using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activities comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that this compound displayed higher cytotoxicity against U-87 glioblastoma cells compared to other cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study 3: Enzyme Inhibition Studies
Research on similar compounds revealed significant inhibitory effects on acetylcholinesterase with IC50 values ranging from 0.63 to 2.14 µM, suggesting that structural features of this compound could be optimized for enhanced enzyme interaction.

Summary of Research Findings

This compound presents promising biological activities, particularly in antioxidant and anticancer domains. Further research is warranted to elucidate its mechanisms of action fully and explore its therapeutic potential in clinical settings.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Structural Differences Molecular Weight (g/mol) Key References
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-sulfonyl moiety replaces pyrrolidinone Not reported
N-(1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl)acetamide Pyrazole core with chloro substituent Not reported
N-(tert-Butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)acetamide (IV-19) Chlorophenyl and tert-butyl groups 426.17
N-(4-Methoxyphenyl)acetamide-based thioanhydrides Dithiocarbamate derivatives Not reported
N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide Fluorophenyl-methoxy substitution Not reported

Key Observations :

  • Pyrrolidinone vs. Quinazoline/Pyrazole Cores: Compounds like 38 (quinazoline-sulfonyl) and the pyrazole-based analogue lack the pyrrolidinone lactam, which may reduce conformational rigidity and alter target selectivity compared to the parent compound.
  • Substituent Effects: The 4-chlorophenyl group in IV-19 increases lipophilicity but may reduce metabolic stability relative to the 4-methoxyphenyl group.
  • Functional Group Modifications : Thioanhydrides derived from N-(4-methoxyphenyl)acetamide replace the carbonyl oxygen with sulfur, altering redox properties and reactivity.
Pharmacological Activity Comparisons

Anticancer Activity :

Antimicrobial Activity :

  • N-(4-Methoxyphenyl)acetamide thioanhydrides exhibited broad-spectrum bactericidal and fungicidal activity, suggesting that sulfur incorporation enhances antimicrobial potency compared to oxygen-containing analogues.

Metabolic and Regulatory Profiles :

  • Piperidinyl-acetamide derivatives (e.g., ocfentanil, 4-methoxybutyrylfentanyl) are regulated due to opioid receptor activity, highlighting the importance of substituent choice in avoiding unintended pharmacological effects.
Physicochemical Properties
  • Solubility: The pyrrolidinone lactam enhances water solubility relative to tert-butyl or morpholine-containing derivatives .

Q & A

Basic: What synthetic methodologies are effective for preparing N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide and its derivatives?

Answer:
Key synthetic routes involve coupling reactions and cyclization strategies. For example:

  • Regioisomer synthesis : Reacting precursors like 3,4-dihydro-2H-pyran with substituted acetamides in acetonitrile under acidic conditions (e.g., TFA catalyst) yields regioisomers, purified via silica gel chromatography (EtOAc/MeOH/NH₃) .
  • Thioanhydride derivatives : N-(4-methoxyphenyl)acetamide can serve as a scaffold for synthesizing aromatic dithiocarbamate derivatives through thioanhydride formation .
  • Functionalization : Introducing quinazoline sulfonyl groups enhances anti-cancer activity, as seen in derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide .

Advanced: How can X-ray crystallography using SHELX refine the stereochemical assignment of pyrrolidinone derivatives?

Answer:
SHELX software (e.g., SHELXL for refinement, SHELXD for structure solution) is critical for resolving stereochemistry:

  • Data collection : High-resolution diffraction data from single crystals are processed to generate electron density maps.
  • Refinement : SHELXL iteratively adjusts atomic coordinates and displacement parameters, prioritizing low R-factors. For example, diastereomer differentiation (e.g., 7j in ) relies on anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation : Use tools like Coot for model correction and PLATON for symmetry checks to resolve ambiguities in chiral centers .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing 87a and 87b regioisomers in ) and confirms substituent positions.
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns, critical for derivatives like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide .
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for acetamide and pyrrolidinone moieties) .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

Answer:

  • Assay standardization : Ensure consistency in cell lines (e.g., HCT-116 vs. MCF-7), incubation times, and MTT assay protocols .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., morpholine vs. piperidine groups in quinazoline derivatives) using IC₅₀ values and molecular docking .
  • Statistical validation : Apply ANOVA or t-tests to assess significance across replicates and control groups .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use gloves, lab coats, and goggles to prevent skin/eye contact (CAS 51-66-1) .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced: What strategies optimize regiochemical control during heterocyclic ring formation?

Answer:

  • Catalyst selection : Acidic conditions (e.g., TFA) favor specific regioisomers by stabilizing transition states during cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of intermediates .
  • Chromatographic separation : Use gradient elution (e.g., EtOAc/MeOH) to isolate regioisomers with >95% purity .

Basic: How is purity assessed for this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Melting point : Sharp melting ranges (e.g., 239–241°C for diastereomer 7j) indicate high crystallinity .
  • TLC : Silica gel plates with EtOAc/hexane eluents monitor reaction progress .

Advanced: What computational tools predict the pharmacokinetic properties of derivatives?

Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate binding to targets (e.g., kinase domains) using GROMACS or AMBER .
  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates interactions with receptors (e.g., EGFR) .

Basic: What in vitro assays evaluate anti-cancer potential?

Answer:

  • MTT assay : Measures cell viability in HCT-116, MCF-7, and PC-3 lines after 48–72 h exposure .
  • Apoptosis markers : Flow cytometry detects Annexin V/PI staining for early/late apoptosis .
  • Western blotting : Quantifies caspase-3/9 activation and Bcl-2 suppression .

Advanced: How to analyze impurity profiles in synthesized batches?

Answer:

  • HPLC-MS : Identifies related substances (e.g., N-(3-hydroxyphenyl)acetamide) at 0.1% detection limits .
  • Forced degradation studies : Expose to heat, light, or acidic/basic conditions to predict stability .
  • Pharmacopeial standards : Compare retention times and peak areas against USP reference compounds .

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